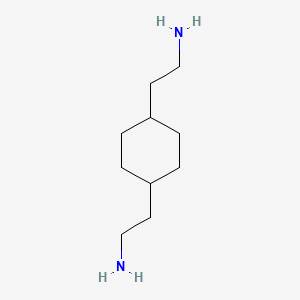
1,4-Bis-(2-aminoethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis-(2-aminoethyl)cyclohexane is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis-(2-aminoethyl)cyclohexane, and how can reaction conditions be optimized?
- Methodology : A high-pressure catalytic hydrogenation approach using a nickel/copper/chromium catalyst (100–250 bar, 150–250°C) is effective for synthesizing cyclohexane-based amines. This method involves reacting an aqueous solution of precursor compounds with liquid ammonia and hydrogen . Optimization requires adjusting catalyst loading, ammonia concentration, and reaction time to maximize yield while minimizing side reactions. Characterization via NMR and mass spectrometry is critical to confirm purity and structure.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclohexane backbone and aminoethyl substituents. Infrared (IR) spectroscopy identifies N-H and C-N stretches (~3300 cm⁻¹ and ~1100 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, HPLC with UV detection or ion-exchange chromatography is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers under nitrogen to prevent oxidation. Refer to SDS guidelines for emergency procedures .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer cross-linking applications?
- Methodology : The axial/equatorial orientation of aminoethyl groups affects steric accessibility. For example, equatorial amines enhance nucleophilicity in epoxy resin cross-linking. Use dynamic NMR to study chair-flipping kinetics and correlate with reactivity. Compare thermal stability (TGA) and mechanical properties (DSC) of polymers synthesized with cis- vs. trans-isomers .
Q. What mechanistic insights explain the compound’s role in radical cation-mediated reactions?
- Methodology : Electrochemical oxidation or photoinduced electron transfer generates radical cations, which undergo rearrangements. Monitor intermediates via ESR spectroscopy and cyclic voltammetry. For example, the cyclohexane ring stabilizes charge delocalization, promoting Diels-Alder-like cycloadditions. Computational modeling (DFT) can map transition states .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated degradation studies:
- pH stability : Test buffers (pH 2–12) at 25°C for 24 hours; analyze via LC-MS for decomposition products (e.g., cyclohexene derivatives).
- Thermal stability : Heat samples (40–100°C) under inert atmosphere; use Arrhenius plots to predict shelf life. Amino groups are prone to oxidation at >60°C .
Q. Can this compound serve as a building block for fluorinated drug candidates?
- Methodology : Replace hydrogen atoms in the aminoethyl groups with fluorine via deoxofluorination (e.g., using DAST or Deoxo-Fluor). Evaluate bioactivity in vitro (e.g., enzyme inhibition assays) and compare with non-fluorinated analogs. Fluorination enhances metabolic stability and membrane permeability .
Q. Data Contradiction Analysis
- Synthetic Yield Discrepancies : The catalytic hydrogenation method reports >80% yield, while alternative routes (e.g., nucleophilic substitution) may yield <50% due to steric hindrance. Cross-validate with kinetic studies to identify rate-limiting steps.
- Polymer Applications : Bromomethyl derivatives show higher cross-linking efficiency than aminoethyl analogs. This suggests amino groups may require activation (e.g., Schiff base formation) for comparable reactivity.
属性
CAS 编号 |
13234-45-2 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC 名称 |
2-[4-(2-aminoethyl)cyclohexyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h9-10H,1-8,11-12H2 |
InChI 键 |
XUXZELZSNNYLRE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CCN)CCN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














